8-Isopropoxy-1,4-dioxaspiro[4.5]decane
Overview
Description
8-Isopropoxy-1,4-dioxaspiro[4.5]decane is a chemical compound with the molecular formula C11H20O3 It is characterized by its spiro structure, which includes a five-membered ring and a six-membered ring connected through a shared carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Isopropoxy-1,4-dioxaspiro[4.5]decane typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form 1,4-dioxaspiro[4.5]decane. This intermediate is then reacted with isopropyl alcohol under acidic conditions to yield the final product . The reaction conditions often include the use of tetrahydrofuran as a solvent and hydrochloric acid as a catalyst, with the reaction being carried out at room temperature for about 18 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient separation and purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-Isopropoxy-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
8-Isopropoxy-1,4-dioxaspiro[4.5]decane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 8-Isopropoxy-1,4-dioxaspiro[4.5]decane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The spiro structure of the compound allows it to fit into specific binding sites, thereby modulating the activity of these targets.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decane: This compound shares the spiro structure but lacks the isopropoxy group.
Cyclohexanone ethylene acetal: Similar in structure but with different substituents.
Uniqueness
8-Isopropoxy-1,4-dioxaspiro[4.5]decane is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
8-propan-2-yloxy-1,4-dioxaspiro[4.5]decane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-9(2)14-10-3-5-11(6-4-10)12-7-8-13-11/h9-10H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSXGBVNIPQDSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CCC2(CC1)OCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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